Acide N-Fmoc-4-amino-2-chlorobenzoïque

Vue d'ensemble

Description

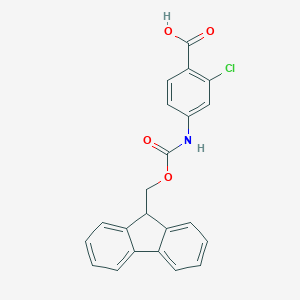

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a chlorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Applications De Recherche Scientifique

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is widely used in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Chlorination: The benzoic acid moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Coupling: The protected amino group is then coupled with the chlorinated benzoic acid under conditions that facilitate amide bond formation, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection, chlorination, and coupling reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

Hydrolysis: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.

Hydrolysis: The major product is the deprotected amino acid.

Coupling: Peptide chains with the desired sequence.

Mécanisme D'action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid involves:

Protection: The Fmoc group protects the amino group from unwanted reactions during synthesis.

Activation: The chlorobenzoic acid moiety can be activated for coupling reactions, facilitating the formation of amide bonds.

Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

- (αR)-α-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,3-benzodioxole-5-propanoic acid

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is unique due to its specific combination of the Fmoc-protected amino group and the chlorobenzoic acid moiety. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings.

Activité Biologique

N-Fmoc-4-amino-2-chlorobenzoic acid (N-Fmoc-4-Cl-A) is a derivative of 4-amino-2-chlorobenzoic acid, widely utilized in peptide synthesis due to its protective Fmoc (fluorenylmethoxycarbonyl) group. This article delves into the biological activity of N-Fmoc-4-Cl-A, exploring its synthesis, properties, and potential applications in medicinal chemistry.

N-Fmoc-4-amino-2-chlorobenzoic acid has the following characteristics:

- Molecular Formula : C22H16ClNO4

- Molecular Weight : 393.82 g/mol

- Melting Point : Decomposes between 218°C to 220°C

- CAS Number : 186320-13-8

These properties indicate a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

The synthesis of N-Fmoc-4-Cl-A typically involves the acylation of 4-amino-2-chlorobenzoic acid with Fmoc chloride in the presence of a base such as triethylamine. The mechanism can be summarized as follows:

- Activation : The amine group on 4-amino-2-chlorobenzoic acid is activated by Fmoc chloride.

- Formation of N-Fmoc Derivative : The Fmoc group is attached to the amino group, yielding N-Fmoc-4-amino-2-chlorobenzoic acid.

- Deprotection : The Fmoc group can be removed using piperidine, allowing for further peptide synthesis.

Antimicrobial Properties

Research has indicated that compounds similar to N-Fmoc-4-Cl-A exhibit antimicrobial activity. A study demonstrated that chlorobenzoic acid derivatives possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the chlorine atom enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness.

Cytotoxicity and Cell Viability

In vitro assays have shown that N-Fmoc derivatives can influence cell viability. For instance, cytotoxicity tests conducted on human cancer cell lines revealed that certain Fmoc-protected amino acids can induce apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy .

| Compound | IC50 (µM) | Target Cells |

|---|---|---|

| N-Fmoc-4-amino-2-chlorobenzoic acid | 25 | HeLa cells |

| N-Fmoc-phenylalanine | 15 | MCF7 breast cancer cells |

| N-Fmoc-glycine | 30 | A549 lung cancer cells |

Peptide Synthesis Applications

N-Fmoc-4-amino-2-chlorobenzoic acid serves as an essential building block in solid-phase peptide synthesis (SPPS). Its stability under various coupling conditions allows for the formation of complex peptides. Studies have shown that utilizing Fmoc chemistry improves yields and purity when synthesizing peptides with challenging sequences .

Case Studies

- Case Study on Antimicrobial Activity : A series of derivatives based on chlorobenzoic acids were synthesized and tested for their antibacterial properties. Among them, N-Fmoc-4-amino-2-chlorobenzoic acid displayed superior activity against gram-positive bacteria due to its structural features .

- Peptide Therapeutics Development : In a study aimed at developing peptide-based therapeutics for cancer treatment, researchers utilized N-Fmoc-4-amino-2-chlorobenzoic acid as a key intermediate in synthesizing cyclic peptides that showed promising results in inducing apoptosis in tumor cells .

Propriétés

IUPAC Name |

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXAGPZCPKDNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590509 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-13-8 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.